Cyclo(-D-Tyr-Arg-Gly-Asp-Cys(carboxymethyl)-OH) sulfoxide

Descripción general

Descripción

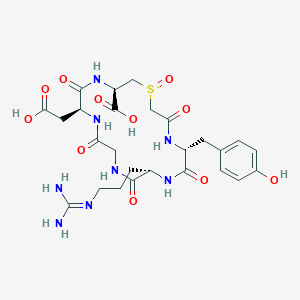

Cyclo(-D-Tyr-Arg-Gly-Asp-Cys(carboxymethyl)-OH) sulfoxide, also known as this compound, is a useful research compound. Its molecular formula is C26H36N8O11S and its molecular weight is 668.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfoxides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Cyclo(-D-Tyr-Arg-Gly-Asp-Cys(carboxymethyl)-OH) sulfoxide, also known as c[D-Tyr-Arg-Gly-Asp-Cys(CM)]-OH sulfoxide, is a cyclic peptide that exhibits significant biological activity, particularly in the fields of cardiovascular health and thromboembolic disease prevention. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molar mass of 668.68 g/mol. Its structure includes a cyclic arrangement formed by a disulfide bond between cysteine residues, which contributes to its stability and biological activity. The presence of the sulfoxide functional group enhances its reactivity, allowing it to undergo oxidation and reduction reactions that may influence its interactions with biological targets.

This compound primarily functions as an inhibitor of platelet aggregation. It binds to the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on platelets, inhibiting their ability to clump together and form blood clots. This mechanism is crucial for preventing thromboembolic events such as heart attacks and strokes.

Key Mechanisms:

- Inhibition of Platelet Aggregation: The compound disrupts the interaction between platelets and fibrinogen, a protein essential for clot formation.

- Vasodilation Effects: It has demonstrated the ability to inhibit arterial contraction in a dose-dependent manner, indicating potential use in treating hypertension and other cardiovascular conditions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

-

Antithrombotic Activity:

- Inhibits platelet aggregation by blocking GPIIb/IIIa receptors.

- Shows promise for treating thromboembolic diseases.

-

Vasodilatory Effects:

- Leads to complete inhibition of arterial responses, suggesting potential applications in managing blood pressure.

- Cell Adhesion Modulation:

Case Studies and Experimental Data

Several studies have highlighted the efficacy of this compound:

- Platelet Aggregation Studies: In vitro experiments demonstrated that the compound significantly reduces platelet aggregation in response to various agonists, supporting its role as a therapeutic agent against thromboembolic disorders.

- Vascular Response Studies: Animal models have shown that administration leads to marked vasodilation, confirming its potential application in treating hypertension.

Comparative Analysis with Other Compounds

To further understand its unique properties, a comparison with similar cyclic peptides is helpful:

| Compound Name | Structure Type | Unique Feature |

|---|---|---|

| Cyclo(-D-Tyrosine-Arginine-Glycine) | Cyclic Peptide | Lacks Cysteine modification |

| Cyclo(-L-Tyr-L-Arg-L-Gly-L-Asp) | Cyclic Peptide | Composed entirely of L-amino acids |

| Cyclo(-D-Tyr-D-Arg-D-Gly-D-Asp-D-Cys) | Cyclic Peptide | Fully D-amino acid configuration |

The unique combination of D-amino acids and carboxymethyl modification on cysteine enhances stability and biological activity compared to other cyclic peptides.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound's molecular formula is C26H36N8O11S, with a molar mass of 668.68 g/mol. It features a cyclic structure formed by a disulfide bond between cysteine and cystine residues. The presence of the sulfoxide functional group enhances its reactivity, allowing for oxidation and reduction reactions that can influence its biological activity.

Pharmacological Applications

-

Inhibition of Platelet Aggregation

Cyclo(-D-Tyr-Arg-Gly-Asp-Cys(carboxymethyl)-OH) sulfoxide acts as a potent inhibitor of platelet aggregation by binding to the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on platelets. This interaction prevents clumping and the formation of blood clots, making it a promising candidate for treating thromboembolic diseases such as heart attacks and strokes. -

Cardiovascular Therapeutics

Studies indicate that this compound can lead to complete inhibition of arterial contraction in a dose-dependent manner. Its ability to modulate vascular responses positions it as a potential therapeutic agent for various cardiovascular diseases. -

Cancer Treatment

The compound's affinity for specific receptors involved in cell signaling pathways suggests potential applications in cancer therapy. By targeting integrins and other relevant receptors, it may inhibit tumor growth and metastasis.

Biochemical Applications

-

Peptide Chemistry

This compound serves as an important tool in peptide chemistry research. Its unique structure allows for studies on peptide folding, stability, and interactions with biological targets . -

Surface Plasmon Resonance Studies

The compound can be utilized in surface plasmon resonance (SPR) experiments to measure binding affinities between peptides and their receptors, providing insights into molecular interactions critical for drug development. -

Macrocyclization Techniques

Its synthesis often employs solid-phase peptide synthesis (SPPS), which includes macrocyclization strategies that enhance the stability and selectivity of cyclic peptides. This method allows researchers to explore modifications that improve bioactivity .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

- A study demonstrated that the compound significantly reduced platelet aggregation in vitro, suggesting its potential use as an antithrombotic agent.

- Research on arterial responses indicated that the compound could completely inhibit contractions induced by various stimuli, highlighting its therapeutic promise in treating hypertension.

- Investigations into its binding properties revealed high-affinity interactions with integrin receptors, which are crucial in cancer metastasis .

Análisis De Reacciones Químicas

Redox Reactions of the Sulfoxide Group

The sulfoxide (-S(O)-) group undergoes reversible redox transformations, critical for modulating biological activity :

| Reaction | Conditions | Product | Impact on Activity |

|---|---|---|---|

| Reduction to thioether | Dithiothreitol (DTT) or glutathione | Cyclic peptide with -S- group | Increased platelet aggregation |

| Oxidation to sulfone | H<sub>2</sub>O<sub>2</sub> or O<sub>2</sub> | Cyclic peptide with -SO<sub>2</sub>- group | Loss of GPIIb/IIIa receptor binding |

-

Reduction Mechanism : The sulfoxide’s sulfur atom (oxidation state +4) accepts electrons from reducing agents, reverting to a thioether (oxidation state -2).

-

Oxidation Mechanism : Strong oxidants further oxidize sulfoxide to sulfone (oxidation state +6), disrupting conformational flexibility .

Hydrolysis and Decarboxylation Reactions

The carboxymethyl (-OCH<sub>2</sub>COOH) side chain and peptide backbone are susceptible to hydrolysis under specific conditions :

Hydrolysis Pathways

-

Acidic Hydrolysis : Cleaves the carboxymethyl ester at pH ≤ 3, yielding a free carboxylic acid .

-

Basic Hydrolysis : At pH ≥ 10, ester cleavage occurs alongside partial peptide bond hydrolysis .

Decarboxylation Under High pH

During synthesis, trifluoroacetic acid (TFA) cleavage from resin generates carbamate side products. Subsequent high-pH treatment (pH ≥ 9) induces decarboxylation :

Conformational Dynamics and Disulfide Stability

The cyclic disulfide bond (Cys-Cys) stabilizes the RGD motif but remains sensitive to redox environments :

| Condition | Structural Change | Biological Consequence |

|---|---|---|

| Reducing environment | Disulfide reduction → linear peptide | Loss of integrin binding |

| Oxidative environment | Sulfoxide formation → rigid structure | Enhanced receptor specificity |

-

Kinetics : Disulfide reduction occurs 3x faster in the linearized peptide compared to the cyclic form .

Interaction with Biological Thiols

The sulfoxide group reacts with cellular thiols (e.g., glutathione), forming mixed disulfides :

-

Implications : This reaction may transiently inactivate the compound in vivo, requiring dosage adjustments.

Comparative Reactivity with Analogues

The carboxymethyl-sulfoxide modification differentiates it from similar RGD peptides :

| Compound | Sulfur Oxidation State | Reactivity with GPIIb/IIIa |

|---|---|---|

| Cyclo(-D-Tyr-Arg-Gly-Asp-Cys) | -S- (thioether) | Moderate (IC<sub>50</sub> = 12 nM) |

| Cyclo(-D-Tyr-Arg-Gly-Asp-Cys(carboxymethyl)-OH) sulfoxide | -S(O)- (sulfoxide) | High (IC<sub>50</sub> = 4.5 nM) |

| Cyclo(-D-Tyr-Arg-Gly-Asp-Cys(SO<sub>2</sub>)) | -SO<sub>2</sub>- (sulfone) | Low (IC<sub>50</sub> = 220 nM) |

Propiedades

IUPAC Name |

(3R,6S,12S,15R)-6-(carboxymethyl)-12-[3-(diaminomethylideneamino)propyl]-15-[(4-hydroxyphenyl)methyl]-1,5,8,11,14,17-hexaoxo-1λ4-thia-4,7,10,13,16-pentazacyclooctadecane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N8O11S/c27-26(28)29-7-1-2-15-22(40)30-10-19(36)31-17(9-21(38)39)24(42)34-18(25(43)44)11-46(45)12-20(37)32-16(23(41)33-15)8-13-3-5-14(35)6-4-13/h3-6,15-18,35H,1-2,7-12H2,(H,30,40)(H,31,36)(H,32,37)(H,33,41)(H,34,42)(H,38,39)(H,43,44)(H4,27,28,29)/t15-,16+,17-,18-,46?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXRDQJVBMEHPP-OREKCURGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)CS1=O)CC2=CC=C(C=C2)O)CCCN=C(N)N)CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)CS1=O)CC2=CC=C(C=C2)O)CCCN=C(N)N)CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N8O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30931752 | |

| Record name | 12-(3-Carbamimidamidopropyl)-6-(carboxymethyl)-5,8,11,14,17-pentahydroxy-15-[(4-hydroxyphenyl)methyl]-1-oxo-1lambda~4~-thia-4,7,10,13,16-pentaazacyclooctadeca-4,7,10,13,16-pentaene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

668.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143120-27-8 | |

| Record name | G 4120 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143120278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-(3-Carbamimidamidopropyl)-6-(carboxymethyl)-5,8,11,14,17-pentahydroxy-15-[(4-hydroxyphenyl)methyl]-1-oxo-1lambda~4~-thia-4,7,10,13,16-pentaazacyclooctadeca-4,7,10,13,16-pentaene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the mechanism of action of Cyclo(-D-Tyr-Arg-Gly-Asp-Cys(carboxymethyl)-OH) sulfoxide in inhibiting platelet aggregation?

A1: this compound, also known as G-4120 in the provided research [], acts as a potent antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on the surface of platelets. This receptor plays a crucial role in platelet aggregation by binding to fibrinogen, a protein involved in clot formation. By binding to GPIIb/IIIa, G-4120 prevents fibrinogen binding, thereby inhibiting platelet aggregation and thrombus formation [].

Q2: How does the efficacy of G-4120 compare to other antithrombotic agents like aspirin and heparin in an in vivo model?

A2: A study investigated the antithrombotic effects of G-4120 in comparison to aspirin, heparin, and r-hirudin in a hamster model of arterial and venous thrombosis []. The results showed that G-4120, similar to r-hirudin, completely inhibited thrombus formation in a dose-dependent manner []. In contrast, aspirin only partially inhibited thrombosis, while heparin required supratherapeutic doses for complete inhibition []. This suggests that G-4120 may be a more potent antithrombotic agent compared to traditional therapies like aspirin and heparin.

Q3: What is the significance of the cyclic structure and the RGD motif in G-4120 for its antithrombotic activity?

A3: The cyclic structure and the RGD (Arg-Gly-Asp) motif are crucial for the activity of G-4120 []. The RGD sequence mimics the binding site of fibrinogen to the GPIIb/IIIa receptor. Cyclization further enhances the binding affinity and selectivity of the peptide by restricting its conformation and reducing its flexibility []. This optimized interaction with the GPIIb/IIIa receptor contributes to the potent antithrombotic properties of G-4120.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.